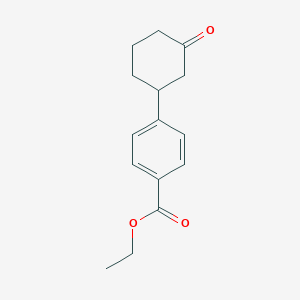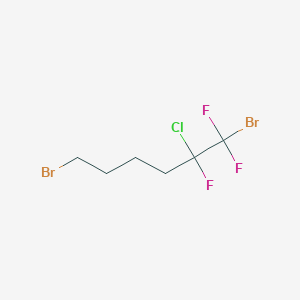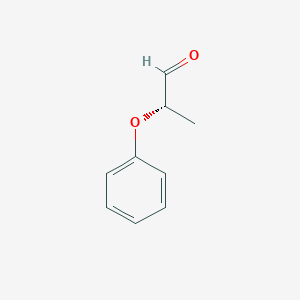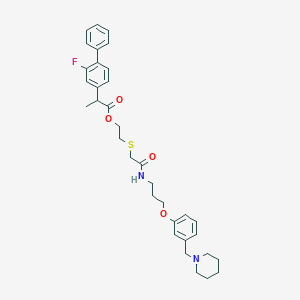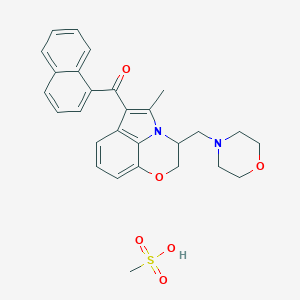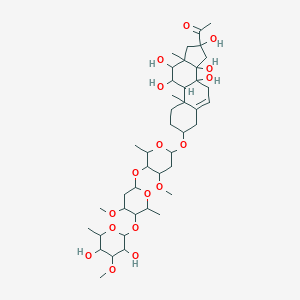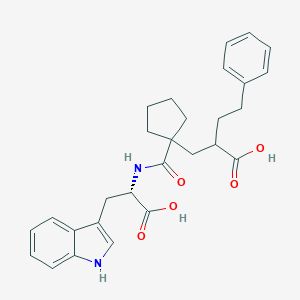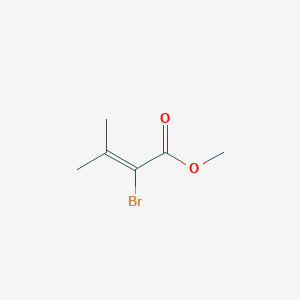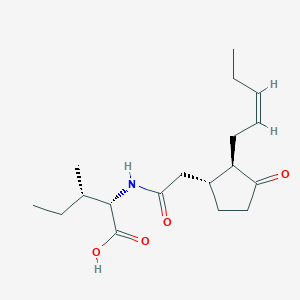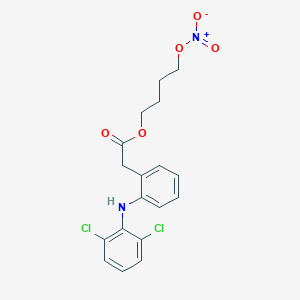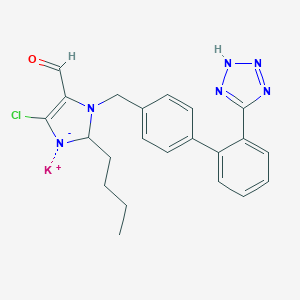
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCIMP and is known for its unique structure and properties.
作用機序
The mechanism of action of BCIMP is not fully understood. However, it is believed to function by inhibiting the activity of specific enzymes and proteins involved in cellular processes. BCIMP has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. Additionally, BCIMP has been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
BCIMP has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, BCIMP has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. BCIMP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
BCIMP has several advantages for lab experiments. It has a unique structure and properties, which make it an attractive target for drug discovery and development. Additionally, it has been extensively studied and has a well-established mechanism of action. However, BCIMP also has some limitations. Its synthesis method is challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects are not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of BCIMP. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. BCIMP may also have potential applications in the treatment of other diseases, such as parasitic infections and viral infections. Overall, BCIMP is a promising compound with significant potential for scientific research.
合成法
The synthesis of BCIMP involves a series of complex chemical reactions. The first step involves the preparation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which is then reacted with 2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-methanol in the presence of a catalyst to produce BCIMP. The synthesis method of BCIMP is challenging and requires specialized equipment and expertise.
科学的研究の応用
BCIMP has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BCIMP has been shown to have potent antifungal activity against Candida albicans. BCIMP has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
特性
CAS番号 |
140868-18-4 |
|---|---|
製品名 |
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde |
分子式 |
C22H22ClKN6O |
分子量 |
461 g/mol |
IUPAC名 |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChIキー |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
正規SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
同義語 |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



